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Compound of Interest

Compound Name:
4-(4-Bromobenzoyl)piperidine

hydrochloride

Cat. No.: B1282414 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and

spectrometric data for 4-(4-Bromobenzoyl)piperidine Hydrochloride (CAS No. 64671-00-7).

[1][2][3][4] The document outlines the expected data from Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a

structured format for clarity and ease of comparison. Detailed experimental protocols for

acquiring this data are also provided, along with a visual representation of the analytical

workflow.

Molecular Structure and Properties

Chemical Formula: C₁₂H₁₅BrClNO

Molecular Weight: 304.61 g/mol [2][4][5]

Synonyms: (4-Bromophenyl)(piperidin-4-yl)methanone hydrochloride, 4-(4-

Bromobenzoyl)piperidine HCl[1][5]
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The following tables summarize the expected quantitative data for 4-(4-

Bromobenzoyl)piperidine HCl. These tables are intended to be populated with experimental

data.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

Data to be

determined
Aromatic Protons

Data to be

determined

Piperidine

Protons

Data to be

determined
NH Proton

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

Data to be determined Carbonyl Carbon

Data to be determined Aromatic Carbons

Data to be determined Piperidine Carbons

Table 3: IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

Data to be determined N-H stretch

Data to be determined C-H stretch (aromatic)

Data to be determined C-H stretch (aliphatic)

Data to be determined C=O stretch (ketone)

Data to be determined C=C stretch (aromatic)

Data to be determined C-N stretch

Data to be determined C-Br stretch

Table 4: Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

Data to be determined [M+H]⁺

Data to be determined [M]⁺

Data to be determined Fragment Ions

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectroscopic and spectrometric data for 4-(4-Bromobenzoyl)piperidine HCl.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of 4-(4-Bromobenzoyl)piperidine HCl

in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice

of solvent is critical for proper dissolution and to avoid exchange of the amine proton. Add a

small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition Parameters:
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Pulse Program: Standard single-pulse experiment (zg30 or similar).

Spectral Width: -2 to 12 ppm.

Acquisition Time: Approximately 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30 or similar).

Spectral Width: 0 to 220 ppm.

Acquisition Time: Approximately 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum and calibrate the chemical shift scale using the internal

standard (TMS at 0 ppm). Integrate the peaks in the ¹H NMR spectrum and identify the

multiplicities and coupling constants.

2.2 Infrared (IR) Spectroscopy

Sample Preparation:

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. Grind

the mixture to a fine, uniform powder. Press the powder into a thin, transparent pellet

using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal. Ensure good contact between the sample and the crystal by applying
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pressure with the built-in clamp.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Collect a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the sample in the spectrometer and collect the sample spectrum.

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum of the compound.

2.3 Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol, acetonitrile, or a mixture of these with water. A small

amount of formic acid or acetic acid can be added to promote ionization.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such

as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

Data Acquisition (ESI-MS):

Introduce the sample solution into the ESI source via direct infusion using a syringe pump

or through a Liquid Chromatography (LC) system.

Set the ionization mode to positive ion detection.

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas

flow, and temperature) to achieve maximum signal intensity for the compound of interest.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-1000).
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Data Processing: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of

the ions generated from the sample. Identify the molecular ion peak ([M+H]⁺ or [M]⁺) and

any significant fragment ions.

Analytical Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic and spectrometric

characterization of a chemical compound like 4-(4-Bromobenzoyl)piperidine HCl.

Sample Preparation

Spectroscopic & Spectrometric Analysis

Data Processing & Interpretation

Structural Elucidation

4-(4-Bromobenzoyl)piperidine HCl

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy Mass Spectrometry

NMR Spectra
(Chemical Shift, Integration,

Coupling Constants)

IR Spectrum
(Functional Group Identification)

Mass Spectrum
(Molecular Weight, Fragmentation)

Confirm Structure of
4-(4-Bromobenzoyl)piperidine HCl

Click to download full resolution via product page

Caption: Workflow for Spectroscopic and Spectrometric Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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